2-(4-Aminophenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)ethanethioamide, also known as APETA, is an organic compound with the molecular weight of 166.25 .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, a study reported the synthesis of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties . Another study reported the fermentative production of 2-(4-aminophenyl)ethylamine to synthesize a novel heat-resistant biopolyurea .Molecular Structure Analysis
The IUPAC name of this compound is the same as its common name . The InChI code of the compound is1S/C8H10N2S/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11)
. Chemical Reactions Analysis
There are studies that have reported the chemical reactions involving this compound. For example, a study reported the design, synthesis, and mode of action of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moiety as potent antimicrobial agents .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 166.25 .Scientific Research Applications
Synthesis and Properties of Novel Polyimides
2-(4-Aminophenyl)ethanethioamide derivatives have been utilized in the synthesis of novel polyimides with excellent thermal stability and mechanical properties. These polyimides exhibit high chemical resistance, making them suitable for various industrial applications (Xia et al., 2006).
Role in Polymer Chemistry
The compound plays a crucial role in polymer chemistry, particularly in the synthesis of polyamides and polyimides. These polymers, derived from this compound, have been found to possess unique properties like solubility in organic solvents, thermal stability, and the ability to form transparent, flexible films (Imai et al., 1984).
Development of Self-Healing Materials
This compound has been employed in the development of self-healing poly(urea-urethane) elastomers. These materials demonstrate significant healing efficiency at room temperature, paving the way for innovations in material science (Rekondo et al., 2014).
Advancements in Gas Separation Technologies
In the field of gas separation, this compound derivatives have been used in the synthesis of aromatic hyperbranched polyimides. These materials show potential for applications in gas separation technologies, highlighting their versatility and importance in environmental engineering (Fang et al., 2000).
Creation of High-Performance Polymers
The compound is instrumental in creating high-performance polymers with special properties like high glass transition temperatures and excellent thermooxidative stability. These polymers are used in various high-tech applications due to their superior performance characteristics (Yang & Lin, 1995).
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)ethanethioamide has been studied in the context of its antimicrobial activity. The results from cytoplasmic membrane permeabilization assay, FACS study, as well as DNA-binding assays suggest membrane perturbing as well as intracellular mode of action of this class of compounds .
Safety and Hazards
Future Directions
The future directions of 2-(4-Aminophenyl)ethanethioamide research could involve its use in the development of new materials. For instance, a study reported the fermentative production of 2-(4-aminophenyl)ethylamine to synthesize a novel heat-resistant biopolyurea . Another study reported the synthesis of heterocyclic aramid nanofibers and high-performance nanopaper .
Properties
IUPAC Name |
2-(4-aminophenyl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGPISGPROQYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.